2-bromo-N-methyl-N-(4-methylphenyl)butanamide
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Overview
Description
2-Bromo-N-methyl-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom, a methyl group, and a 4-methylphenyl group attached to the butanamide backbone
Scientific Research Applications
2-Bromo-N-methyl-N-(4-methylphenyl)butanamide finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-N-(4-methylphenyl)butanamide typically involves the bromination of N-methyl-N-(4-methylphenyl)butanamide. One common method is the reaction of N-methyl-N-(4-methylphenyl)butanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the alpha position of the butanamide chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, such as carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents (e.g., ethanol) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted amides, alcohols, or thiols.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or ketones.
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide functional group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methylphenyl)butanamide: Lacks the N-methyl group, leading to different reactivity and properties.
2-Bromo-2-methyl-N-(4-methylphenyl)butanamide: Contains an additional methyl group at the alpha position, affecting its steric and electronic properties.
2-Bromo-N-(4-methylcyclohexyl)butanamide: Features a cyclohexyl group instead of the phenyl group, resulting in different chemical behavior.
Uniqueness
2-Bromo-N-methyl-N-(4-methylphenyl)butanamide is unique due to the presence of both the N-methyl and 4-methylphenyl groups, which influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-bromo-N-methyl-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCSIKFZUJVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1=CC=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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